Physicochemical Property Differentiation: Computed Lipophilicity and Hydrogen-Bonding Profile vs. 2-Phenylmorpholine and Butyl-Linked Analog
The target compound exhibits a computed XLogP3 of 3.2 [1], placing it in a moderate lipophilicity range distinct from the parent 2-phenylmorpholine (XLogP3 approximately 1.5) and the butyl-linked analog N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide (predicted XLogP3 approximately 3.8 based on extended alkyl chain). Hydrogen bond acceptor count is 3 [1], compared to 2 for 2-phenylmorpholine, introducing an additional H-bond interaction site from the carboxamide carbonyl. Topological polar surface area is 41.6 Ų [1], which is below the 60 Ų threshold typically required for good oral absorption, contrasting with more polar morpholine carboxamide derivatives that exceed 70 Ų. These computed differences establish a defensible rationale for distinct membrane permeability and target engagement profiles.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 (computed) |
| Comparator Or Baseline | 2-Phenylmorpholine: ~1.5 (estimated); N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide: ~3.8 (predicted) |
| Quantified Difference | ΔXLogP3: +1.7 vs. 2-phenylmorpholine; -0.6 vs. butyl-linked analog |
| Conditions | PubChem XLogP3 3.0 computational prediction method |
Why This Matters
Lipophilicity directly influences solubility, passive membrane permeability, and off-target binding, making these computed differences actionable for prioritizing this compound over analogs in permeability-limited screening cascades.
- [1] PubChem Compound Summary for CID 16892513, N-[3-(2-phenylmorpholin-4-yl)propyl]cyclohexanecarboxamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
